![molecular formula C9H12Cl3NO4 B13819040 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid CAS No. 347386-19-0](/img/structure/B13819040.png)
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H12Cl3NO4. It is known for its use in organic synthesis, particularly as a protecting group for amines. The compound is characterized by the presence of a trichloroethoxycarbonyl group attached to a piperidine ring, which imparts unique chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the trichloroethoxycarbonyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include pyridine, aqueous sodium hydroxide, and zinc in acetic acid.
Wissenschaftliche Forschungsanwendungen
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid involves the formation of a stable trichloroethoxycarbonyl group that protects amines from unwanted reactions. The trichloroethoxycarbonyl group can be selectively removed under mild conditions, such as treatment with zinc in acetic acid, resulting in the regeneration of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid can be compared with other similar compounds used as protecting groups for amines, such as:
Boc (tert-Butoxycarbonyl) group: Commonly used for amine protection but requires stronger acidic conditions for removal.
Cbz (Carbobenzyloxy) group: Another protecting group for amines, typically removed by hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl) group: Used in peptide synthesis, removed under basic conditions. The uniqueness of this compound lies in its ability to be removed under mild conditions, making it suitable for sensitive molecules and complex synthetic pathways.
Eigenschaften
CAS-Nummer |
347386-19-0 |
|---|---|
Molekularformel |
C9H12Cl3NO4 |
Molekulargewicht |
304.6 g/mol |
IUPAC-Name |
1-(2,2,2-trichloroethoxycarbonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12Cl3NO4/c10-9(11,12)5-17-8(16)13-4-2-1-3-6(13)7(14)15/h6H,1-5H2,(H,14,15) |
InChI-Schlüssel |
GVFMGNDLADEGIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



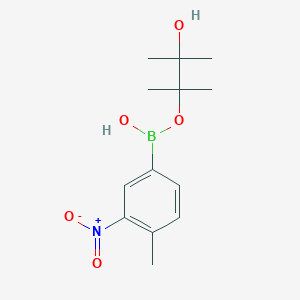

![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
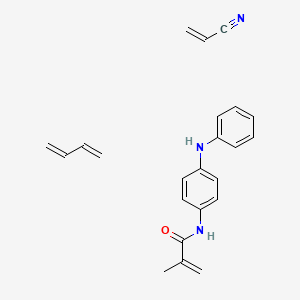
![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
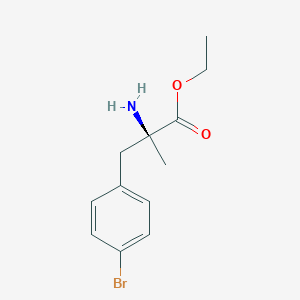
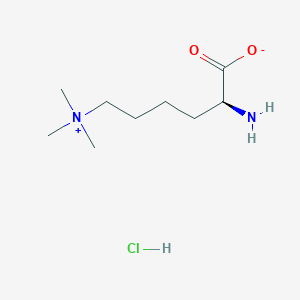
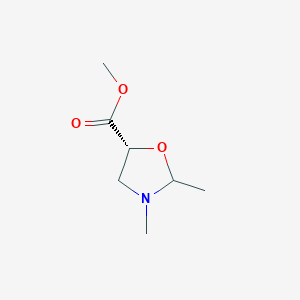
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
